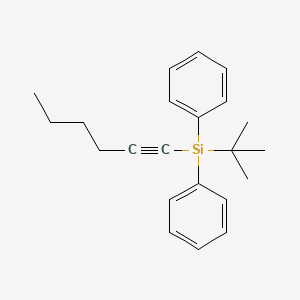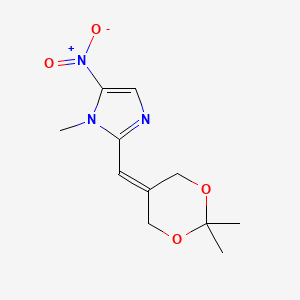
1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a nitro group at the 5-position, a methyl group at the 1-position, and a dioxane ring attached to the imidazole ring through a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Nitro Group: Nitration of the imidazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Dioxane Ring: The dioxane ring can be introduced through a nucleophilic substitution reaction, where a suitable dioxane derivative reacts with the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methyl group at the 1-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated imidazole derivatives.
Aplicaciones Científicas De Investigación
1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro- has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
1H-Imidazole, 1-methyl-5-nitro-: Lacks the dioxane ring, making it less complex.
1H-Imidazole, 2-methyl-5-nitro-: Has a methyl group at the 2-position instead of the dioxane ring.
1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-4-nitro-: Similar structure but with the nitro group at the 4-position.
Uniqueness: 1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro- is unique due to the presence of both the dioxane ring and the nitro group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
139157-69-0 |
|---|---|
Fórmula molecular |
C11H15N3O4 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
2-[(2,2-dimethyl-1,3-dioxan-5-ylidene)methyl]-1-methyl-5-nitroimidazole |
InChI |
InChI=1S/C11H15N3O4/c1-11(2)17-6-8(7-18-11)4-9-12-5-10(13(9)3)14(15)16/h4-5H,6-7H2,1-3H3 |
Clave InChI |
WFPDWUDPNTZURJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(=CC2=NC=C(N2C)[N+](=O)[O-])CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


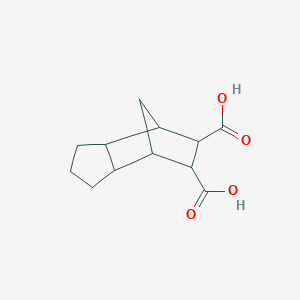

![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)

![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)



![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
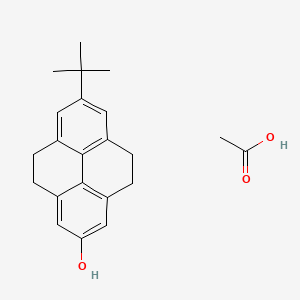
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
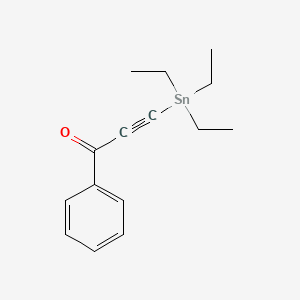
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
